molecular formula C5H11ClN2O2 B13221348 6-(Hydroxymethyl)piperazin-2-one hydrochloride CAS No. 1955507-21-7

6-(Hydroxymethyl)piperazin-2-one hydrochloride

Cat. No.: B13221348
CAS No.: 1955507-21-7
M. Wt: 166.60 g/mol
InChI Key: UXDMEZAJEXSQSV-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2.ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their high yields and selectivity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives .

Scientific Research Applications

6-(Hydroxymethyl)piperazin-2-one hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which means it can enhance the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This interaction leads to the modulation of neurotransmission and can result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(Hydroxymethyl)piperazin-2-one hydrochloride include:

  • Piperazine
  • 2-Piperazinone
  • 6-(Hydroxymethyl)piperazin-2-one

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties.

Properties

CAS No.

1955507-21-7

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

6-(hydroxymethyl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c8-3-4-1-6-2-5(9)7-4;/h4,6,8H,1-3H2,(H,7,9);1H

InChI Key

UXDMEZAJEXSQSV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)CO.Cl

Origin of Product

United States

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